molecular formula C18H21NO5 B1238647 (15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

Cat. No. B1238647
M. Wt: 331.4 g/mol
InChI Key: QAHZAHIPKNLGAS-UVJOJOKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1309 is an alkaloid.

Scientific Research Applications

  • Structural Analysis : Compounds with intricate molecular structures, similar to the one , are often analyzed for their crystal and molecular structure. For instance, the study by Ravikumar et al. (2005) on a novel naphthoquinone isolated from Stereospermum personatum showcases such structural analysis.

  • Isomerization Studies : Complex organic compounds often exhibit interesting isomerization properties. The work by Afonin et al. (2017) on bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates demonstrates the spontaneous isomerization of similar compounds and its analysis through NMR spectroscopy and quantum chemical calculations.

  • Synthesis and Applications : The synthesis of complex organic molecules often leads to applications in various fields, such as pharmaceuticals, materials science, and chemical engineering. For example, Sun et al. (2012) studied the crystal structure of dihydrocryptopine, highlighting the synthesis and potential applications of complex molecules.

  • Exploring Chemical Reactions : Studies like those by Chou et al. (1996) focus on the chemical reactions that complex molecules can undergo, which is crucial for understanding their potential uses and modifications.

  • Biological Testing and Pesticidal Activity : Some complex organic compounds are tested for their biological activity. The research by Pyrko (2022) on the synthesis and testing of certain heterocyclic analogs of steroids for pesticidal activities is an example of such applications.

  • Stereochemistry and Medicinal Chemistry : Understanding the stereochemistry of complex molecules is essential in medicinal chemistry. The study by Matsumoto et al. (1985) on the total synthesis of hydroxyferruginol illustrates the significance of stereochemistry in the synthesis of biologically active compounds.

properties

Product Name

(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

InChI

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14?,15?,18?/m0/s1

InChI Key

QAHZAHIPKNLGAS-UVJOJOKMSA-N

Isomeric SMILES

CO[C@@H]1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Reactant of Route 2
(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Reactant of Route 3
(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Reactant of Route 4
(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Reactant of Route 5
Reactant of Route 5
(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Reactant of Route 6
(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

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